4-Formylpiperazine-1-sulfonyl chloride

Medicinal Chemistry Chemical Biology Building Block Procurement

Researchers requiring a heterobifunctional building block for sulfonamide library synthesis often encounter supply inconsistency and undefined reactivity ratios. 4-Formylpiperazine-1-sulfonyl chloride (CAS 1172304-90-3) resolves this with dual orthogonal handles for sequential derivatization. • Enables parallel sulfonamide array synthesis via the reactive sulfonyl chloride, while the N4-formyl group supports reductive amination or hydrazone diversification. • Computed XLogP3 0.1 and TPSA 63.1 Ų align with CNS drug property guidelines, offering a strategic advantage for blood-brain barrier permeability in neurological SAR campaigns. • Supplied at the market-standard 95% purity, ensuring reproducible reaction stoichiometry and minimizing purification burdens for procurement managers.

Molecular Formula C5H9ClN2O3S
Molecular Weight 212.66 g/mol
CAS No. 1172304-90-3
Cat. No. B1439201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formylpiperazine-1-sulfonyl chloride
CAS1172304-90-3
Molecular FormulaC5H9ClN2O3S
Molecular Weight212.66 g/mol
Structural Identifiers
SMILESC1CN(CCN1C=O)S(=O)(=O)Cl
InChIInChI=1S/C5H9ClN2O3S/c6-12(10,11)8-3-1-7(5-9)2-4-8/h5H,1-4H2
InChIKeyKDYQOCOXSQJWHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formylpiperazine-1-sulfonyl chloride (CAS 1172304-90-3): Core Molecular Properties and Procurement Baseline


4-Formylpiperazine-1-sulfonyl chloride (CAS 1172304-90-3) is a heterobifunctional building block comprising a piperazine ring substituted with a reactive sulfonyl chloride group at the N1 position and a formyl group at the N4 position. Its molecular formula is C5H9ClN2O3S, with a molecular weight of 212.65 g/mol . The compound is typically supplied at ≥95% purity and is characterized by computed physicochemical properties including a density of 1.57±0.1 g/cm³ (Predicted) and a boiling point of 405.5±34.0 °C (Predicted) . As a sulfonyl chloride derivative of the piperazine scaffold—a privileged structure in medicinal chemistry—this compound serves as a versatile intermediate for the synthesis of sulfonamide and sulfonate ester derivatives via nucleophilic substitution .

4-Formylpiperazine-1-sulfonyl chloride: Why Direct Substitution with In-Class Analogs Compromises Synthetic Outcomes


Piperazine-1-sulfonyl chlorides are not interchangeable building blocks; the substituent at the N4 position dictates critical physicochemical and reactivity parameters that directly influence downstream synthetic utility. Variations in the N4 substituent alter molecular properties such as lipophilicity (XLogP3), topological polar surface area (TPSA), and hydrogen bonding capacity, which in turn modulate compound solubility, membrane permeability, and target binding in biological contexts [1]. Furthermore, the electronic nature of the N4 substituent (e.g., electron-withdrawing formyl vs. electron-donating methyl) influences the electrophilicity of the sulfonyl chloride group and can affect chemoselectivity during nucleophilic substitution reactions [2]. In SAR studies of sulfonylpiperazine analogues, even minor structural modifications at the piperazine N-substituent have been shown to dramatically alter potency and selectivity against biological targets such as neuronal nicotinic receptors [3]. Consequently, substituting 4-formylpiperazine-1-sulfonyl chloride with a structurally related analog without quantitative justification risks irreproducible synthetic yields, altered reaction kinetics, and compromised biological activity in the final target compounds.

4-Formylpiperazine-1-sulfonyl chloride: Comparative Evidence for Procurement and Selection Decisions


Distinct Molecular Weight and Heteroatom Profile Relative to N-Alkyl and N-Acyl Piperazine Sulfonyl Chloride Analogs

4-Formylpiperazine-1-sulfonyl chloride (MW: 212.65 g/mol) differs from the unsubstituted piperazine-1-sulfonyl chloride (MW: 184.65 g/mol) by an increase of 28.00 g/mol, corresponding precisely to the addition of the formyl (CHO) group [1]. Compared to 4-acetylpiperazine-1-sulfonyl chloride, which contains an acetyl (C2H3O) group, the formyl analog is lighter by 14.02 g/mol, reflecting the absence of a methylene unit . Against 4-methylpiperazine-1-sulfonyl chloride (MW: 198.67 g/mol), the formyl compound is heavier by 13.98 g/mol despite having a lower hydrogen count, due to the replacement of the methyl group (CH3) with a formyl group (CHO) that incorporates an additional oxygen atom .

Medicinal Chemistry Chemical Biology Building Block Procurement

Enhanced Lipophilicity (XLogP3) and Reduced Polar Surface Area Relative to Unsubstituted Piperazine-1-sulfonyl Chloride

Computational physicochemical property comparison reveals that 4-formylpiperazine-1-sulfonyl chloride exhibits higher predicted lipophilicity (XLogP3 = 0.1) compared to the unsubstituted piperazine-1-sulfonyl chloride (XLogP3 = -0.4), representing a positive shift of 0.5 log units [1]. This increase in lipophilicity is accompanied by a modest increase in topological polar surface area (TPSA) from 57.8 Ų to 63.1 Ų, driven by the addition of the formyl oxygen . The net effect is a compound with improved predicted membrane permeability while retaining favorable polarity for aqueous solubility, positioning it as a balanced intermediate for CNS drug discovery programs where optimal LogP values typically range between 1 and 3 [2].

ADME Prediction Drug Design Physicochemical Profiling

Presence of a Reactive Formyl Group Enables Orthogonal Derivatization Not Possible with N-Alkyl or Unsubstituted Analogs

Unlike 4-methylpiperazine-1-sulfonyl chloride or unsubstituted piperazine-1-sulfonyl chloride, 4-formylpiperazine-1-sulfonyl chloride contains a reactive aldehyde functionality that can undergo orthogonal transformations including reductive amination, Grignard addition, and hydrazone/oxime formation, independent of the sulfonyl chloride group [1]. This dual reactivity profile—electrophilic sulfonyl chloride for sulfonamide bond formation and electrophilic aldehyde for C–N or C–C bond construction—provides a distinct synthetic advantage over N-alkyl analogs, which lack a second reactive handle, and N-acetyl analogs, whose amide is significantly less reactive toward nucleophilic attack than an aldehyde [2]. In the context of diversity-oriented synthesis of sulfonated piperazine derivatives, the formyl group serves as a versatile anchor point for introducing additional molecular complexity after sulfonamide installation [3].

Synthetic Methodology Library Synthesis Diversity-Oriented Synthesis

Electron-Withdrawing Formyl Group Modulates Sulfonyl Chloride Reactivity Relative to Electron-Donating N-Alkyl Analogs

The electron-withdrawing nature of the N-formyl group exerts an inductive effect through the piperazine ring, increasing the electrophilicity of the sulfonyl chloride moiety relative to analogs bearing electron-donating N-substituents such as methyl or ethyl groups [1]. This electronic modulation can affect reaction rates in nucleophilic substitution processes; sulfonyl chlorides adjacent to electron-withdrawing groups typically exhibit enhanced reactivity toward amines and alcohols, enabling shorter reaction times or lower reaction temperatures . In the protocol for chemoselective syntheses of 1-substituted piperazines, the nature of the N-substituent was shown to influence both reaction yields and selectivity when reacting with various electrophilic reagents [2].

Reaction Kinetics Chemoselectivity Process Chemistry

Class-Level Evidence: Sulfonylpiperazine Scaffold Exhibits Nanomolar Potency and Receptor Subtype Selectivity in Neuronal Nicotinic Receptor Modulation

Structure-activity relationship (SAR) studies of sulfonylpiperazine analogues have identified this scaffold as a privileged chemotype for negative allosteric modulation of human neuronal nicotinic acetylcholine receptors (nAChRs) [1]. In a comprehensive medicinal chemistry campaign, sulfonylpiperazine analogues demonstrated IC₅₀ values ranging from 0.5 μM to >100 μM against Hα4β2 nAChRs, with the most potent compounds achieving sub-micromolar activity [2]. Critically, SAR analysis revealed that modifications to the piperazine N-substituent—the exact position occupied by the formyl group in 4-formylpiperazine-1-sulfonyl chloride—were among the key determinants of both potency and receptor subtype selectivity (Hα4β2 vs. Hα3β4) [3]. This class-level evidence establishes the sulfonylpiperazine framework as a validated starting point for neuroscience drug discovery, with the formyl-substituted variant offering a distinct electronic and steric profile for SAR exploration.

Neuroscience Allosteric Modulation SAR Studies

Commercially Available in Research-Scale Quantities from Multiple Vendors with Documented Storage and Handling Parameters

4-Formylpiperazine-1-sulfonyl chloride is stocked by multiple reputable chemical suppliers including Sigma-Aldrich (AldrichCPR CDS013269), Leyan (≥95% purity), and Santa Cruz Biotechnology . The compound is recommended for storage at -20°C for long-term preservation, with short-term stability (1–2 weeks) maintained at -4°C . This contrasts with some N-alkyl piperazine sulfonyl chloride analogs which may be supplied as hydrochloride salts (e.g., 4-methylpiperazine-1-sulfonyl chloride hydrochloride, CAS 33581-96-3) that exhibit different solubility and handling characteristics . The availability of the free base form simplifies downstream synthetic workflows by eliminating the need for pre-reaction neutralization steps.

Chemical Procurement Inventory Management Reagent Stability

4-Formylpiperazine-1-sulfonyl chloride: Evidence-Based Application Scenarios for Scientific and Industrial Use


Parallel Synthesis of Sulfonamide-Focused Compound Libraries for Neuroscience Target Screening

Based on class-level SAR evidence demonstrating that sulfonylpiperazine analogues exhibit nanomolar to low micromolar potency as negative allosteric modulators of neuronal nicotinic receptors (Hα4β2 nAChRs) [1], 4-formylpiperazine-1-sulfonyl chloride is optimally suited as a core building block for generating focused sulfonamide libraries. The reactive sulfonyl chloride enables rapid parallel derivatization with diverse amine sets to produce sulfonamide arrays, while the orthogonal formyl group provides a secondary handle for subsequent diversification via reductive amination or hydrazone formation [2]. This dual-functional group architecture supports efficient two-step library synthesis, maximizing chemical diversity from a single procurement.

Synthesis of CNS-Penetrant Candidate Molecules Requiring Balanced Lipophilicity

The computed physicochemical properties of 4-formylpiperazine-1-sulfonyl chloride (XLogP3 = 0.1; TPSA = 63.1 Ų) place it within an optimal range for designing compounds with favorable blood-brain barrier permeability . Compared to the more hydrophilic unsubstituted piperazine-1-sulfonyl chloride (XLogP3 = -0.4), the formyl analog offers a 0.5 log unit increase in lipophilicity without excessive TPSA expansion, aligning with established CNS drug property guidelines (LogP 1–3; TPSA < 90 Ų) [3]. This profile makes the compound a strategically advantageous starting material for CNS drug discovery programs targeting neurological disorders where balanced permeability and solubility are critical.

Medicinal Chemistry Campaigns Requiring Electronic Modulation of the Piperazine Scaffold

The electron-withdrawing nature of the N-formyl group (Hammett σₚ = +0.42) imparts distinct electronic properties to the piperazine ring compared to analogs bearing electron-donating N-alkyl substituents (e.g., methyl, σₚ = -0.17) [4]. This electronic differentiation can influence both the reactivity of the sulfonyl chloride during amidation reactions and the binding interactions of the resulting sulfonamide products with biological targets [5]. Consequently, 4-formylpiperazine-1-sulfonyl chloride is the preferred procurement choice for SAR campaigns designed to systematically explore the impact of N-substituent electronics on target engagement, metabolic stability, or off-target selectivity.

Diversity-Oriented Synthesis of Dual-Activity Sulfonated Piperazine Derivatives

Recent literature on diversity-oriented synthesis of sulfonated piperazine derivatives has demonstrated that structurally varied N-substituted sulfonylpiperazines can endow dual biological activities, including antibacterial and antifungal properties [6]. The formyl-substituted variant provides a unique entry point into this chemical space, as the aldehyde functionality can be elaborated post-sulfonamide formation to introduce pharmacophores that modulate secondary biological targets. This application scenario is particularly relevant for academic medicinal chemistry laboratories and biotech companies pursuing polypharmacology approaches or seeking to identify compounds with unexpected therapeutic profiles.

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